molecular formula C21H22FN3O2 B2576630 N-(3-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775511-43-7

N-(3-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

Katalognummer: B2576630
CAS-Nummer: 1775511-43-7
Molekulargewicht: 367.424
InChI-Schlüssel: ZEZOYURJXXOXIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a structurally complex heterocyclic compound featuring a fused azepinoquinazoline core.

Eigenschaften

IUPAC Name

N-(3-fluorophenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c1-24-18-12-14(20(26)23-16-7-5-6-15(22)13-16)9-10-17(18)21(27)25-11-4-2-3-8-19(24)25/h5-7,9-10,12-13,19H,2-4,8,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZOYURJXXOXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique azepinoquinazoline structure allows for diverse biological interactions, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C21H22FN3O2C_{21}H_{22}FN_3O_2 and a molecular weight of approximately 367.424 g/mol. The presence of a fluorophenyl group and a carboxamide functional group enhances its reactivity and biological activity.

PropertyValue
Molecular FormulaC21H22FN3O2C_{21}H_{22}FN_3O_2
Molecular Weight367.424 g/mol
Purity≥ 95%

Biological Activity Overview

Preliminary studies indicate that N-(3-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide exhibits significant biological activity. Research has focused on its anti-cancer properties and its ability to inhibit specific enzymes associated with tumor growth.

Anti-Cancer Activity

The compound has shown promise as an anti-cancer agent in various studies. It is believed to inhibit key pathways involved in cancer cell proliferation. For instance:

  • In vitro studies demonstrated that the compound effectively inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity against these cells .
Cell LineIC50 (µM)Reference
MCF-72.09
HepG22.08

The mechanism by which N-(3-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide exerts its anti-cancer effects involves the inhibition of specific enzymes and signaling pathways critical for tumor growth:

  • Enzyme Inhibition : The compound has been shown to inhibit carbonic anhydrase (CA) activity significantly . This inhibition can disrupt the pH regulation within tumors and affect their growth.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Study on MCF-7 Cells : A detailed investigation revealed that treatment with the compound led to a decrease in cell viability by inducing apoptosis through mitochondrial pathways.
  • HepG2 Cell Line Analysis : The compound was found to enhance the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.

Additional Biological Activities

Beyond its anti-cancer properties, N-(3-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide has been evaluated for other biological activities:

  • Anticonvulsant Properties : Some derivatives within the azepinoquinazoline class have demonstrated anticonvulsant effects in animal models .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that derivatives of quinazoline compounds exhibit promising anticancer activities. N-(3-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide may function through mechanisms such as:

  • DNA Intercalation : Similar compounds have shown to intercalate DNA strands, disrupting replication and transcription processes .
  • Cell Proliferation Inhibition : Preliminary studies suggest that this compound could inhibit the proliferation of various cancer cell lines through apoptosis induction and modulation of protein kinase pathways.

Anticonvulsant Activity

Some azepinoquinazoline derivatives have demonstrated anticonvulsant properties in animal models. The structural features of N-(3-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide suggest potential efficacy in treating seizure disorders.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that can be modified to yield various derivatives with enhanced biological activities. The potential for developing analogs with different substituents opens avenues for tailored therapeutic applications.

Anticancer Activity Case Study

A recent study investigated the antiproliferative effects of similar quinazoline derivatives on pancreatic cancer cell lines. Results indicated that these compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin and gemcitabine . This suggests that N-(3-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide may offer a novel approach in cancer treatment strategies.

Anticonvulsant Activity Research

In another research context focusing on anticonvulsant properties, compounds similar to N-(3-fluorophenyl)-5-methyl derivatives were tested in rodent models. These studies highlighted their ability to reduce seizure frequency and severity without significant side effects commonly associated with traditional anticonvulsants.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

The methoxy group in BL20063 adds electron-donating character, which may increase solubility but reduce oxidative stability. The pyrazole derivative () diverges significantly in core structure but shares halogenated substituents (Cl, CF₃), highlighting the role of halogens in tuning lipophilicity and target engagement.

Synthetic Accessibility: BL20063 is listed as "typically in stock," suggesting established synthetic routes for its azepinoquinazoline core. The target compound likely requires analogous methods, with fluorination replacing chlorination steps.

Structural Analysis Tools

Crystallographic studies for such compounds often employ programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation). These tools could elucidate conformational differences between the fluoro and chloro analogs, particularly in the orientation of the substituted phenyl ring and its impact on crystal packing.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.